![molecular formula C8H8N2O4S B6617576 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide CAS No. 1427380-29-7](/img/structure/B6617576.png)
2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide
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Overview
Description
2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a phenol derivative. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then reacts with the phenol to form the benzoxazine ring .
Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a convenient and environmentally friendly approach. This method provides high yields and reduces reaction times compared to conventional methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted benzoxazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazines, including 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogens.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Oxo derivative | Staphylococcus aureus | 5.0 µg/mL |
2-Oxo derivative | Escherichia coli | 15.0 µg/mL |
2-Oxo derivative | Candida albicans | 10.0 µg/mL |
The sulfonamide group enhances the compound's reactivity, allowing it to interact effectively with microbial targets, which is crucial for its antimicrobial efficacy.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly regarding its ability to inhibit key enzymes involved in cancer progression. For example, it has shown potential in inhibiting Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in various cancers.
In vitro studies have reported an IC50 value of approximately 1.5 µM for related benzoxazine derivatives against GSK-3β. Treatment of neuroblastoma cell lines with these compounds resulted in significant alterations in GSK-3β activity levels, suggesting potential therapeutic applications in cancer treatment .
Polymer Chemistry
Benzoxazines are known for their utility as precursors to thermosetting resins due to their excellent thermal stability and mechanical properties. The incorporation of this compound into polymer formulations can enhance the performance characteristics of the resulting materials.
Properties of Benzoxazine-Based Polymers:
Property | Value |
---|---|
Glass Transition Temp | >200 °C |
Tensile Strength | Up to 100 MPa |
Thermal Decomposition | >300 °C |
These properties make benzoxazine-based polymers suitable for applications in aerospace and automotive industries where high performance is required .
Enzyme Inhibition
The mechanism of action for this compound involves interactions with specific enzymes involved in inflammatory processes or viral replication pathways. For instance, it may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play critical roles in inflammation and cancer progression.
Case Study: COX Inhibition
A study demonstrated that derivatives of this compound inhibited COX enzymes with IC50 values ranging from 10 µM to 20 µM, indicating potential use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of viruses by targeting viral enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: A related compound with similar biological activities but lacking the sulfonamide group.
2-oxo-3,4-dihydro-2H-1,4-benzoxazine: Another benzoxazine derivative with different substitution patterns.
Uniqueness
The presence of the sulfonamide group in 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide imparts unique properties, such as enhanced solubility and specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide is a heterocyclic compound that belongs to the benzoxazine family. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N2O4S. Its unique structure includes a sulfonamide group that enhances its solubility and interaction with biological targets. The compound can be synthesized through various methods, including the Mannich reaction and microwave-assisted synthesis, which improve yield and reduce environmental impact.
Antibacterial Activity
Research has shown that derivatives of benzoxazine compounds exhibit significant antibacterial properties. For instance, studies have indicated that this compound can effectively inhibit the growth of various bacterial strains. A comparative study demonstrated that this compound had a minimum inhibitory concentration (MIC) lower than traditional antibiotics against resistant strains .
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity. Tests conducted on common fungal pathogens revealed that it could inhibit fungal growth at concentrations as low as 10 μg/mL. The mechanism appears to involve disruption of fungal cell wall synthesis .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it exhibited cytotoxicity against breast and colon cancer cells with IC50 values in the micromolar range .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain indicators, suggesting its potential for therapeutic applications in inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets. For instance:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial replication.
- Cellular Interaction : The sulfonamide group allows for specific interactions with cellular receptors and enzymes, enhancing its pharmacological profile .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
3,4-Dihydro-2H-1,3-benzoxazine | Lacks sulfonamide group | Antibacterial |
2-Oxo-3,4-dihydro-1,4-benzoxazine | Different substitution pattern | Moderate anticancer activity |
The presence of the sulfonamide group in 2-oxo-3,4-dihydro-2H-1,3-benzoxazine enhances its solubility and interaction with biological targets compared to its analogs .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Resistance : A study demonstrated the efficacy of 2-oxo-3,4-dihydro-2H-1,3-benzoxazine against multidrug-resistant bacterial strains.
- Cancer Treatment : Clinical trials are underway to evaluate its potential as an adjunct therapy in combination with existing chemotherapeutics for enhanced efficacy against resistant cancer types .
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1,3-benzoxazine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)6-1-2-7-5(3-6)4-10-8(11)14-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLBBRJGSTLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)N)OC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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